

# An In-depth Technical Guide to 1,2-Diphenylethylamine: Physical and Chemical Properties

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## Compound of Interest

Compound Name: 1,2-Diphenylethylamine

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## Introduction

**1,2-Diphenylethylamine** is an organic compound that serves as the foundational structure for a class of 1,2-diarylethylamines.[1][2] This scaffold is of significant interest in medicinal chemistry and pharmacology, as many of its derivatives are potent N-methyl-D-aspartate (NMDA) receptor antagonists.[2][3] Compounds in this family, such as diphenidine and ephenidine, are recognized for their dissociative properties, acting as uncompetitive, voltage-dependent channel blockers similar to ketamine and phencyclidine (PCP).[1][4] Understanding the core physical, chemical, and pharmacological properties of the parent compound, **1,2-diphenylethylamine**, is crucial for the rational design and development of novel therapeutics targeting the central nervous system.

This technical guide provides a comprehensive overview of the key properties of **1,2-diphenylethylamine**, detailed experimental protocols, and visualizations of relevant chemical and biological pathways to support advanced research and development efforts.

## Core Physical and Chemical Properties

The fundamental physical and chemical characteristics of **1,2-diphenylethylamine** are summarized below. These properties are essential for its handling, characterization, and

application in synthetic and analytical procedures.

## General and Physical Properties

| Property                              | Value  | Source(s)    |
|---------------------------------------|--|--------------|
| Molecular Formula                     | C <sub>14</sub> H <sub>15</sub> N                        | [1][5][6][7] |
| Molecular Weight                      | 197.28 g/mol   | [1][5][6][8] |
| CAS Number                            | 25611-78-3   | [5][6][7]    |
| Appearance                            | White to pale yellow solid;<br>Liquid form also reported | [2][5][9]    |
| Melting Point                         | 57 °C (for the solid form)                               | [9]          |
| Boiling Point                         | 310-311 °C at 750 mmHg; 302 °C                           | [5][9][10]   |
| Density                               | 1.02 g/mL at 25 °C                                       | [5][9][10]   |
| Refractive Index (n <sup>20</sup> /D) | 1.58   | [5][10]      |
| pKa                                   | 8.78 ± 0.10 (Predicted)                                  | [5]          |

## Solubility Profile

The solubility of **1,2-diphenylethylamine** is dictated by the presence of two hydrophobic phenyl groups and a polar amine group.

| Solvent Type                 | Solubility | Rationale  |
|------------------------------|------------|--|
| Polar Solvents (e.g., Water) | Limited    | The large, non-polar phenyl groups dominate the structure, leading to poor solubility in polar media.[9]   |
| Non-Polar Organic Solvents   | High       | It is significantly more soluble in solvents like benzene, toluene, and chloroform due to favorable interactions with the hydrophobic phenyl rings.[9] |

## Spectral and Analytical Data

Spectroscopic data is critical for the unambiguous identification and characterization of **1,2-diphenylethylamine**.

| Analytical Technique       | Key Data and Observations  |
|----------------------------|--|
| <sup>1</sup> H NMR         | Spectra available for structural confirmation.[11]   |
| <sup>13</sup> C NMR        | Spectra available for detailed carbon framework analysis.[12]  |
| Mass Spectrometry (MS)     | Electron ionization mass spectra are available, providing fragmentation patterns for identification.[13][14] |
| Infrared (IR) Spectroscopy | IR spectra are available to identify characteristic functional groups.[6][7]                                 |
| Gas Chromatography (GC)    | Kovats Retention Index (Standard non-polar column): 1660.[6][15]   |

## Experimental Protocols

### Synthesis of 1,2-Diphenylethylamine via Reductive Amination

A common and effective method for synthesizing **1,2-diphenylethylamine** is the reductive amination of deoxybenzoin (1,2-diphenyl-1-ethanone). This process involves the formation of an imine intermediate, which is then reduced to the target amine.

#### Materials:

- Deoxybenzoin
- Ammonium acetate or Ammonia
- Sodium cyanoborohydride ( $\text{NaBH}_3\text{CN}$ ) or other suitable reducing agent (e.g.,  $\text{H}_2/\text{Pd-C}$ )
- Methanol or Ethanol
- Diethyl ether
- Hydrochloric acid (HCl)
- Sodium hydroxide (NaOH)
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ )

#### Procedure:

- Imine Formation: Dissolve deoxybenzoin in methanol. Add an excess of ammonium acetate. Stir the mixture at room temperature for 1-2 hours to form the imine intermediate.
- Reduction: Cool the reaction mixture in an ice bath. Slowly add sodium cyanoborohydride in portions. Allow the reaction to warm to room temperature and stir for 12-24 hours.
- Workup: Quench the reaction by adding water. Acidify the mixture with 1M HCl. Wash the aqueous layer with diethyl ether to remove any unreacted ketone.
- Isolation: Basify the aqueous layer with a concentrated NaOH solution until a pH > 12 is achieved. The product, **1,2-diphenylethylamine**, will separate as an oil or precipitate.
- Extraction and Purification: Extract the aqueous layer multiple times with diethyl ether. Combine the organic extracts, wash with brine, and dry over anhydrous  $\text{MgSO}_4$ . Filter the

solution and remove the solvent under reduced pressure. The crude product can be further purified by vacuum distillation or column chromatography.

## Chiral Resolution of (±)-1,2-Diphenylethylamine

The enantiomers of **1,2-diphenylethylamine** are valuable precursors in asymmetric synthesis and pharmacological studies.<sup>[5][16]</sup> They can be resolved using a chiral resolving agent, such as tartaric acid.

Materials:

- Racemic (±)-**1,2-diphenylethylamine**
- (+)-Tartaric acid
- Methanol
- Sodium hydroxide (NaOH) solution
- Diethyl ether

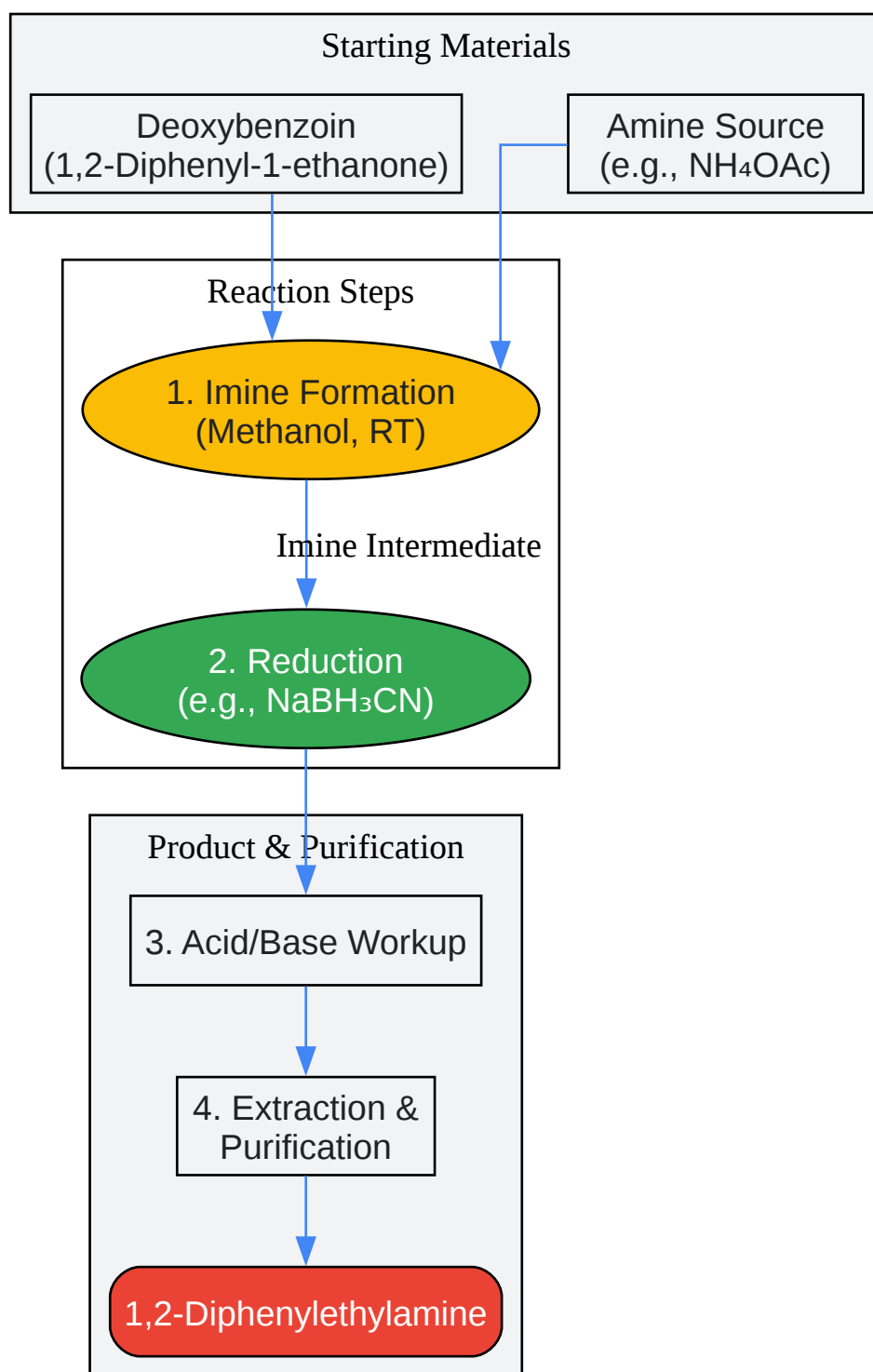
Procedure:

- **Diastereomeric Salt Formation:** Dissolve racemic **1,2-diphenylethylamine** in hot methanol. In a separate flask, dissolve an equimolar amount of (+)-tartaric acid in hot methanol.
- **Crystallization:** Slowly add the tartaric acid solution to the amine solution. Allow the mixture to cool slowly to room temperature, which will induce the crystallization of one of the diastereomeric salts (e.g., (S)-1,2-diphenylethylammonium (+)-tartrate).
- **Isolation of Salt:** Collect the crystals by vacuum filtration and wash with cold methanol. Multiple recrystallizations may be necessary to achieve high diastereomeric purity.
- **Liberation of Free Amine:** Dissolve the purified diastereomeric salt in water and basify the solution with NaOH.
- **Extraction:** Extract the liberated free amine with diethyl ether. Dry the organic layer and evaporate the solvent to yield the enantiomerically enriched **1,2-diphenylethylamine**. The

other enantiomer can be recovered from the mother liquor.

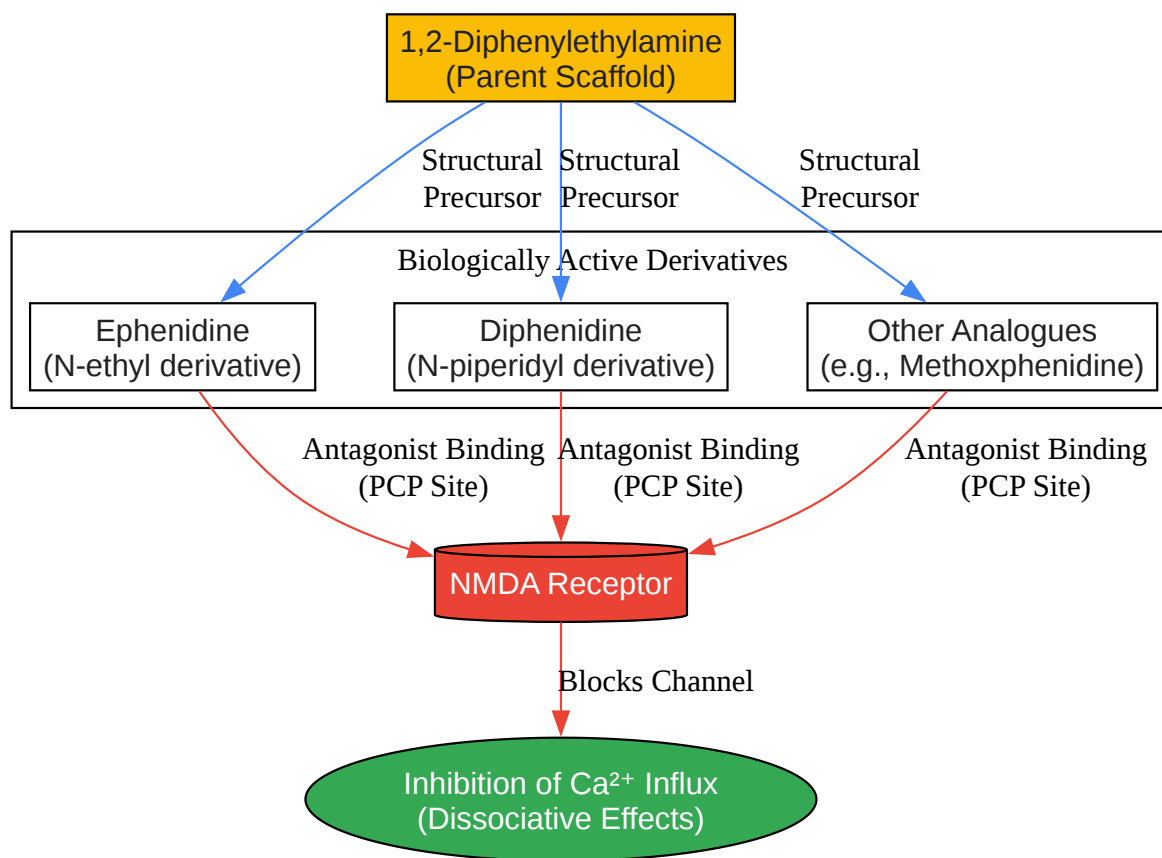
## Chemical Synthesis and Biological Interaction Pathways

The following diagrams illustrate key logical and experimental workflows related to **1,2-diphenylethylamine**.



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Caption: General workflow for the synthesis of **1,2-Diphenylethylamine**.



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Caption: Relationship of **1,2-Diphenylethylamine** to its NMDA antagonist derivatives.

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